Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11FO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate typically involves the esterification of 4-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: 4-fluoro-3-methylbenzoic acid.
Reduction: 4-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with various biological pathways .
Comparison with Similar Compounds
- Methyl 4-fluoro-3-methylbenzoate
- 4-fluoro-3-methylbenzoyl chloride
- 4-fluoro-3-methylbenzoic acid
Comparison: Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is unique due to the presence of both the ester and fluorine functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-7-5-8(3-4-9(7)12)10(13)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
CYWPJNPOYPCNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(=O)OC)F |
Origin of Product |
United States |
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